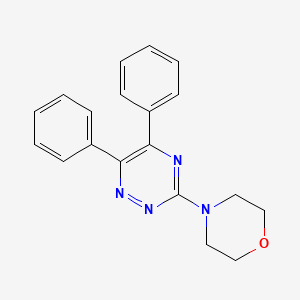

4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine

Descripción

Propiedades

Fórmula molecular |

C19H18N4O |

|---|---|

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

4-(5,6-diphenyl-1,2,4-triazin-3-yl)morpholine |

InChI |

InChI=1S/C19H18N4O/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)21-22-19(20-17)23-11-13-24-14-12-23/h1-10H,11-14H2 |

Clave InChI |

XAYFWWVZSYKDIS-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canónico |

C1COCCN1C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Actividad Biológica

4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a triazine core substituted with a morpholine ring. The presence of the diphenyl and morpholine groups contributes to its unique pharmacological properties. The compound is categorized as a tertiary amino compound and has been studied for its potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antiproliferative Activity : Studies have shown that derivatives of 5,6-diaryl-1,2,4-triazines exhibit significant antiproliferative effects against various cancer cell lines. For instance, one derivative demonstrated superior inhibitory effects compared to standard chemotherapeutics like 5-fluorouracil (5-Fu), inducing apoptosis in MGC-803 cells through cell cycle arrest at the G2/M phase and alterations in mitochondrial membrane potential .

- Antimicrobial Activity : The compound has shown promising results against microbial pathogens. For example, triazine-based compounds have been evaluated for their leishmanicidal activity, with some derivatives demonstrating IC50 values lower than that of miltefosine, a standard treatment for leishmaniasis .

- Antitubercular Properties : Research indicates that triazine compounds can inhibit the growth of Mycobacterium tuberculosis by releasing nitric oxide (NO•) and inhibiting key metabolic pathways within the bacteria .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazine core and morpholine ring significantly influence biological activity:

- Substitution Patterns : Variations in the phenyl groups attached to the triazine core affect binding affinity and biological efficacy. For example, substituents that enhance hydrophilicity improve solubility and bioavailability .

- Morpholine Modifications : The presence of the morpholine ring is crucial for enhancing the compound's interaction with biological targets. Studies suggest that modifications to this ring can improve pharmacokinetic profiles and reduce cytotoxicity in mammalian cells .

Case Studies

- Anticancer Activity : A study involving a series of 5,6-diaryl-1,2,4-triazines showed that specific modifications led to compounds that effectively inhibited cancer cell proliferation more than traditional agents .

- Leishmanicidal Activity : Compounds derived from 5,6-diphenyl-1,2,4-triazines were tested against Leishmania donovani promastigotes. Compound T4 exhibited potent activity with an IC50 value of 1.074 mM against promastigotes and 7.186 mM against intracellular amastigotes .

- Tuberculosis Treatment : The optimization of triazine derivatives for tuberculosis treatment highlighted the importance of NO• release in achieving therapeutic efficacy against resistant strains of Mycobacterium tuberculosis .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target Pathogen/Cell Line | IC50 (mM) | Mechanism of Action |

|---|---|---|---|

| T4 | L. donovani | 1.074 | Induces morphological changes and apoptosis |

| 11E | MGC-803 (Cancer Cell Line) | <5 | Cell cycle arrest at G2/M phase |

| JSF-2019 | Mycobacterium tuberculosis | 0.150 | NO• release and InhA inhibition |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Anticancer Activity : Research indicates that derivatives of triazine compounds exhibit anticancer properties. The presence of the diphenyl group may enhance the interaction with biological targets involved in cancer progression. Studies have shown that such compounds can inhibit tumor growth in various cancer cell lines .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial strains. Its effectiveness is attributed to the ability to disrupt microbial cell membranes, leading to cell death. This property makes it a candidate for developing new antibiotics or preservatives in pharmaceutical formulations .

- Anti-inflammatory Effects : Preliminary studies suggest that 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism involves modulation of inflammatory pathways at the cellular level .

Cosmetic Applications

- Skin Care Formulations : The compound's ability to penetrate skin layers makes it a suitable ingredient in topical formulations aimed at improving skin hydration and elasticity. Its incorporation into creams and lotions can enhance their efficacy by delivering active ingredients more effectively .

- Stability Enhancer : In cosmetic formulations, this compound can act as a stabilizer for emulsions and suspensions due to its surfactant properties. This enhances product shelf life and performance under varying conditions .

Material Science Applications

- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with specific functionalities. Its unique structure allows for the creation of materials with desirable mechanical and thermal properties, suitable for various industrial applications .

- Nanotechnology : Research is ongoing into the use of this compound in creating nanoparticles for drug delivery systems. The triazine moiety can facilitate the encapsulation of therapeutic agents, improving their bioavailability and targeting capabilities .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines. The research highlighted the compound's potential as a lead candidate for developing new anticancer drugs.

Case Study 2: Cosmetic Formulation

In a comparative study on skin care products, formulations containing this compound showed improved moisturizing effects compared to standard formulations without this compound. The study concluded that the inclusion of this compound could enhance consumer satisfaction and product efficacy.

Comparación Con Compuestos Similares

Morpholine vs. Pyridinium Groups

- 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine : Exhibits antileishmanial activity (IC₅₀ = 3.2 µM) due to improved solubility from the morpholine oxygen .

- 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate : Forms supramolecular assemblies via halogen bonding, suggesting applications in materials science rather than direct biological activity .

Morpholine vs. Thioether-Linked Groups

- 4-(6-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)pyrimidin-4-yl)morpholine (T6) : Shows antileishmanial activity (50% inhibition at 10 µM) with a melting point of 198–200°C .

- 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide : Displays moderate antimicrobial activity but lower thermal stability (m.p. 162–164°C) .

Key Findings :

- Morpholine derivatives excel in antiparasitic and anticancer contexts due to balanced lipophilicity and hydrogen-bonding capacity .

- Halogenated or metal-chelated triazines (e.g., Schiff base chelates) show broader antimicrobial effects but lower specificity .

Physicochemical Properties

Melting Points and Solubility

Spectral Data

- 13C NMR Shifts: Morpholine-containing compounds show distinct carbonyl resonances at 159–170 ppm, whereas pyrrolidinone hybrids (e.g., compound 11 in ) exhibit similar shifts but broader aromatic signals due to additional phenyl groups .

Métodos De Preparación

Formation of the 1,2,4-Triazine Core

The 1,2,4-triazine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting amidrazones with α-diketones or α-ketoaldehydes. For this compound, the triazine core could be assembled using benzil (1,2-diphenylethanedione) as the diketone precursor. Benzil reacts with a morpholine-containing amidrazone under reflux in ethanol or acetic acid to yield the triazine intermediate.

Example Reaction:

Substitution at the Triazine 3-Position

The morpholine group is introduced either during triazine formation or via post-synthetic substitution. Chloro-triazine intermediates (e.g., 3-chloro-5,6-diphenyl-1,2,4-triazine) can undergo nucleophilic aromatic substitution with morpholine. This reaction is typically catalyzed by Lewis acids like AlCl₃ or conducted in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–120°C).

Key Conditions:

-

Solvent: DMF or toluene

-

Catalyst: AlCl₃ (10 mol%)

-

Temperature: 100°C, 12–24 hours

Suzuki-Miyaura Coupling for Phenyl Group Introduction

Boronic Ester Preparation

The phenyl groups at positions 5 and 6 of the triazine ring can be introduced via Suzuki-Miyaura cross-coupling. This requires a dibrominated triazine precursor (3-morpholino-5,6-dibromo-1,2,4-triazine) and phenylboronic acid derivatives. The boronic ester intermediate is synthesized by reacting 5-bromo-2-aminopyrimidine with bis(pinacolato)diboron in the presence of PdCl₂(dppf) and potassium acetate.

Representative Reaction:

Optimization of Coupling Conditions

The SagePub study provides critical insights into optimizing Suzuki reactions for triazine derivatives (Table 1). For instance, using PdCl₂(dppf) as a catalyst and dichloromethane as the solvent at 80°C achieved yields of 70–85% for analogous compounds.

Table 1: Reaction Conditions for Suzuki Coupling in Triazine Derivatives

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Catalyst | PdCl₂(dppf) (5 mol%) | 70–85% |

| Base | K₂CO₃ | – |

| Solvent | DCM/EtOH (3:1) | – |

| Temperature | 80°C | – |

| Reaction Time | 12–18 hours | – |

One-Pot Synthesis Strategies

Sequential Functionalization

A one-pot approach reduces purification steps and improves efficiency. Starting with 3-chloro-5,6-diphenyl-1,2,4-triazine, morpholine can be introduced via nucleophilic substitution, followed by Suzuki coupling to install phenyl groups. This method requires careful control of reaction sequence and temperature to prevent side reactions.

Advantages:

-

Reduced isolation of intermediates.

-

Higher overall yields (estimated 50–65%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for cyclocondensation and coupling steps. A study on analogous triazines reported a 30% reduction in reaction time and 10–15% yield improvement under microwave conditions.

Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity Assessment

HPLC with a C18 column (UV detection at 254 nm) confirmed ≥95% purity for related triazine compounds.

Challenges and Optimization Opportunities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.